
(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol is a chiral compound with a unique structure that includes a cyclopropyl group attached to an amino group, which is further connected to a methylphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(amino(cyclopropyl)methyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the asymmetric synthesis of the cyclopropylglycine moiety, which is then coupled with the methylphenol derivative. The reaction conditions typically involve the use of bifunctional enzymes that facilitate reductive amination and coenzyme regeneration . The reaction is carried out at a high substrate concentration, ensuring a high yield of the desired product.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous synthesis methods. The use of recyclable biocatalysts and dialysis methods ensures the efficient production of the compound with high enantiomeric excess and conversion yield .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-3-(amino(cyclopropyl)methyl)-2-methylphenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyclopropyl group provides steric hindrance, enhancing the compound’s selectivity and potency .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(amino(cyclopropyl)methyl)-5-(trifluoromethyl)phenol
- (S)-3-(amino(cyclopropyl)methyl)-2,4,6-tribromophenol
- (S)-3-(amino(cyclopropyl)methyl)-2-methoxybenzonitrile
Uniqueness
(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-[(S)-amino(cyclopropyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-9(3-2-4-10(7)13)11(12)8-5-6-8/h2-4,8,11,13H,5-6,12H2,1H3/t11-/m0/s1 |
Clave InChI |
OZBDRMFZHSWCEE-NSHDSACASA-N |
SMILES isomérico |
CC1=C(C=CC=C1O)[C@H](C2CC2)N |
SMILES canónico |
CC1=C(C=CC=C1O)C(C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B12839830.png)
![2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B12839835.png)
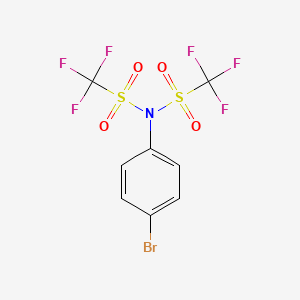

![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12839846.png)
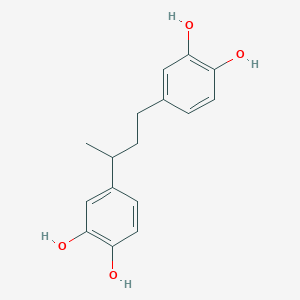
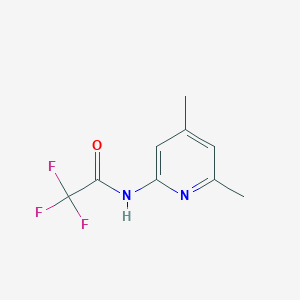

![tert-Butyl 7-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12839876.png)
![Methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide](/img/structure/B12839880.png)
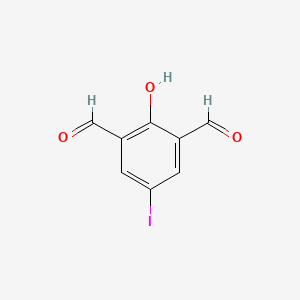
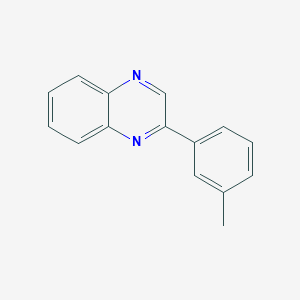

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)
